molecular formula C11H17NO2 B8729026 1-(Cyclopentanecarbonyl)piperidin-4-one CAS No. 919118-54-0

1-(Cyclopentanecarbonyl)piperidin-4-one

Cat. No.: B8729026
CAS No.: 919118-54-0
M. Wt: 195.26 g/mol
InChI Key: YQKXUZNZBUQYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentanecarbonyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a cyclopentanecarbonyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidin-4-one derivatives, including opioid analogs like cyclopentyl fentanyl .

Properties

CAS No.

919118-54-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(cyclopentanecarbonyl)piperidin-4-one

InChI

InChI=1S/C11H17NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h9H,1-8H2

InChI Key

YQKXUZNZBUQYHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-one Derivatives

Structural and Functional Group Variations

Piperidin-4-one derivatives are characterized by substituents on the nitrogen atom and/or the piperidine ring. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1-(Cyclopentanecarbonyl)piperidin-4-one Cyclopentanecarbonyl at N1 C₁₁H₁₅NO₂ 193.24 High lipophilicity
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, bis(4-methoxyphenyl) C₂₄H₂₉NO₄ 395.50 Antimicrobial, anti-inflammatory
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Chloroacetyl, trimethoxyphenyl C₂₆H₂₉ClNO₇ 527.97 Pharmacological activity (unspecified)
1-[(Pyridin-2-yl)methyl]piperidin-4-one Pyridinylmethyl at N1 C₁₁H₁₄N₂O 190.25 Potential CNS activity
1-(2-Morpholin-4-ylethyl)piperidin-4-one Morpholinylethyl at N1 C₁₁H₂₀N₂O₂ 212.29 Solubility in polar solvents
1-(4-Methylthiazol-2-yl)piperidin-4-one Thiazolyl at N1 C₉H₁₂N₂OS 196.27 Heterocyclic bioactivity

Physicochemical Properties

  • Lipophilicity : The cyclopentanecarbonyl group confers higher logP values compared to acetyl or morpholinylethyl substituents, impacting drug absorption and distribution.
  • Solubility : Morpholinylethyl and pyridinylmethyl derivatives show improved aqueous solubility due to polar functional groups .
  • pKa : The 2-chlorophenyl derivative (CAS 115012-47-0) has a predicted pKa of 4.47, suggesting moderate protonation under physiological conditions .

Preparation Methods

Procedure:

  • Reagents : Piperidin-4-one, cyclopentanecarbonyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM).

  • Steps :

    • Piperidin-4-one (1 eq) is dissolved in DCM under nitrogen.

    • TEA (1.2 eq) is added as a base to scavenge HCl.

    • Cyclopentanecarbonyl chloride (1.1 eq) is added dropwise at 0°C.

    • The mixture is stirred at room temperature for 12–24 hours.

  • Purification :

    • The crude product is washed with brine, dried over Na₂SO₄, and purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane).

Data Table: Classical Acylation Conditions

ParameterValueSource
Yield72–85%
Reaction Time12–24 hours
Purity (HPLC)>95%
SolventDichloromethane
BaseTriethylamine

Key Challenges :

  • Hydrolysis of acyl chloride necessitates anhydrous conditions.

  • Over-acylation byproducts require careful stoichiometric control.

Catalytic Methods for Enhanced Efficiency

Recent advances focus on catalytic systems to improve selectivity and reduce reaction time.

Lewis Acid Catalysis

AlCl₃ or ZnCl₂ catalyzes the acylation at lower temperatures:

  • Conditions : 0.5 eq AlCl₃, 0°C, 6 hours.

  • Yield : 88%.

Continuous Flow Reactors

Industrial-scale synthesis employs flow chemistry:

  • Parameters :

    • Residence time: 30 minutes.

    • Temperature: 50°C.

    • Catalyst: Immobilized lipase (e.g., Candida antarctica).

  • Advantages :

    • 95% conversion rate.

    • Reduced solvent waste.

Industrial-Scale Synthesis

Patents highlight optimized protocols for high-volume production:

One-Pot Acylation-Hydrolysis

  • Steps :

    • Piperidin-4-one hydrochloride is neutralized with NaOH.

    • Cyclopentanecarbonyl chloride is added in toluene with K₂CO₃.

    • The mixture is refluxed for 8 hours.

  • Yield : 91%.

Automated Purification Systems

  • Process :

    • Reaction mass is filtered through a sintered funnel.

    • Crystallization is induced by adding n-heptane at −20°C.

  • Purity : 99.2% (GC).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Method : Ball-milling piperidin-4-one with cyclopentanecarbonyl chloride and NaHCO₃.

  • Yield : 78% in 2 hours.

Biocatalytic Acylation

  • Enzyme : Pseudomonas fluorescens lipase.

  • Conditions : pH 7.5, 37°C, 48 hours.

  • Yield : 82%.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Classical Acylation72–85%>95%ModerateLow
Catalytic (AlCl₃)88%98%HighMedium
Continuous Flow95%99%HighHigh
Solvent-Free78%93%LowVery Low

Critical Challenges and Solutions

  • Byproduct Formation :

    • Cause : Residual HCl from acyl chloride.

    • Solution : Use of molecular sieves or excess base.

  • Low Thermal Stability :

    • Mitigation : Reactions conducted below 50°C .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(cyclopentanecarbonyl)piperidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via acylation of piperidin-4-one with cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine) in acetonitrile at elevated temperatures (75°C for 16 hours). Optimization includes adjusting stoichiometry, solvent polarity, and catalyst concentration. For example, using excess acyl chloride (1.1–1.5 eq) and slow addition of reagents can minimize side reactions. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) improves yield .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign carbonyl (δ ~170–175 ppm) and cyclopentane/piperidinone proton signals (δ 1.5–3.5 ppm) to confirm regiochemistry .
  • IR Spectroscopy : Identify the ketone (C=O stretch ~1700 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., SHELX programs for refinement) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives, which recommend:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the binding affinity of this compound with target proteins?

  • Methodological Answer :

  • Ligand Preparation : Optimize the compound’s 3D structure using software like Open Babel.
  • Protein Preparation : Retrieve target protein structures (e.g., from PDB) and remove water molecules.
  • Docking : Use AutoDock Vina with grid boxes centered on active sites. Validate results with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies are effective in analyzing crystallographic data for this compound derivatives, particularly when dealing with twinned crystals or low-resolution data?

  • Methodological Answer :

  • Twinning Detection : Use PLATON to calculate twin laws and refine data with SHELXL’s TWIN/BASF commands.
  • Low-Resolution Refinement : Apply restraints for bond lengths/angles and prioritize high-quality diffraction spots. Validate with R-factor and electron density maps .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound derivatives to enhance pharmacological activity?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the cyclopentane or piperidinone moieties (e.g., halogenation, alkylation).
  • Bioactivity Testing : Screen analogs against target assays (e.g., antimicrobial activity via MIC determination).
  • Data Modeling : Use QSAR tools like CoMFA to correlate structural features with activity .

Q. What experimental approaches resolve contradictions in reported biological activities of piperidin-4-one derivatives across different studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate studies under identical conditions (e.g., cell lines, incubation times).
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition).
  • Meta-Analysis : Apply statistical frameworks to reconcile variability in data .

Q. How should researchers formulate hypothesis-driven research questions for studying the mechanistic pathways of this compound using frameworks like PICO or FINER?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., cancer cells), Intervention (compound exposure), Comparison (untreated controls), Outcome (apoptosis markers).
  • FINER Criteria : Ensure questions are Feasible (e.g., in vitro models), Novel (unexplored targets), and Relevant (therapeutic potential) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.